3,4-O-Isopropylidene shikimic acid

Descripción general

Descripción

3,4-O-Isopropylidene shikimic acid is a derivative of shikimic acid, which is extracted from the dry fruit of Illicium verum Hook. f. (Magnoliaceae). Shikimic acid has been traditionally used in Chinese medicine for treating various ailments such as stomachaches, skin inflammation, and rheumatic pain . This compound has been studied for its anti-inflammatory, analgesic, and antioxidant activities .

Métodos De Preparación

3,4-O-Isopropylidene shikimic acid can be synthesized through various chemical routes. One method involves the reaction of shikimic acid with acetone in the presence of an acid catalyst to form the isopropylidene derivative . Another method involves the preparation from mango core, which includes several steps of extraction and purification

Análisis De Reacciones Químicas

3,4-O-Isopropylidene shikimic acid undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

3,4-O-Isopropylidene shikimic acid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of 3,4-O-Isopropylidene shikimic acid involves its interaction with various molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of prostaglandin E2 and reducing oxidative stress . It also has antioxidant properties that help in scavenging free radicals and protecting cells from damage .

Comparación Con Compuestos Similares

3,4-O-Isopropylidene shikimic acid is similar to other derivatives of shikimic acid, such as:

Shikimic acid: The parent compound, known for its use in the synthesis of antiviral drugs.

Quercetin 3-O-beta-D-glucosyl- (1->4)-beta-D-glucoside: Another derivative with antioxidant properties.

Clinopodic acid E: A compound with similar anti-inflammatory effects. What sets this compound apart is its enhanced stability and bioavailability compared to shikimic acid.

Actividad Biológica

3,4-O-Isopropylidene shikimic acid (ISA) is a derivative of shikimic acid (SA), a compound known for its diverse biological activities. This article explores the biological activity of ISA, focusing on its anti-inflammatory, antioxidant, and analgesic properties, as well as its potential therapeutic applications based on recent research findings.

Overview of Shikimic Acid

Shikimic acid is an important intermediate in the shikimate pathway, which is present in plants and microorganisms. It serves as a precursor for various pharmaceutical compounds, including oseltamivir phosphate (Tamiflu), an antiviral medication used to treat influenza. The biosynthesis of shikimic acid involves several enzymatic reactions that convert simple carbohydrates into this complex compound.

Anti-Inflammatory Effects

ISA has demonstrated significant anti-inflammatory effects in various experimental models. In a study involving colitis induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS) in rats, ISA treatment resulted in a marked reduction in inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ) levels. The mechanism appears to involve the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating inflammatory responses .

Table 1: Summary of Anti-Inflammatory Effects of ISA

Antioxidant Activity

ISA exhibits notable antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively. The IC50 values for superoxide radical and hydroxyl radical scavenging were found to be 0.214 μg/mL and 0.450 μg/mL, respectively . This antioxidant activity contributes to its protective effects against oxidative stress-related damage in various biological systems.

Analgesic Properties

ISA has also been evaluated for its analgesic effects. Experimental studies reveal that it reduces pain responses in animal models through mechanisms that may involve modulation of inflammatory mediators such as prostaglandin E2 (PGE2) and malondialdehyde (MDA) levels . The compound has been tested at various dosages, demonstrating dose-dependent efficacy in alleviating pain.

Table 2: Analgesic Effects of ISA

| Study Reference | Dosage (mg/kg) | Pain Model Used | Key Findings |

|---|---|---|---|

| 60, 120, 240 | Writhing test | Significant reduction in pain response | |

| 50, 120, 200 | Hot plate test | Dose-dependent analgesia observed |

Case Studies and Research Findings

Several studies have focused on the therapeutic potential of ISA in treating inflammatory diseases:

- Colitis Model : A study demonstrated that ISA significantly ameliorated symptoms in rats with TNBS-induced colitis by reducing inflammatory markers and improving histological scores of colon tissue .

- Oxidative Stress : Research indicated that ISA's antioxidant properties could protect cells from damage induced by reactive oxygen species (ROS), suggesting potential applications in conditions characterized by oxidative stress .

- Pain Management : Analgesic effects have been documented across various pain models, indicating that ISA could serve as a potential therapeutic agent for managing pain associated with inflammation .

Propiedades

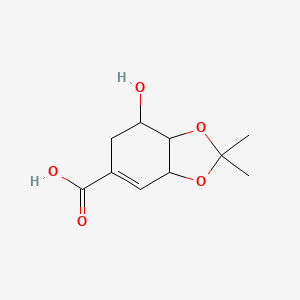

IUPAC Name |

7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-10(2)14-7-4-5(9(12)13)3-6(11)8(7)15-10/h4,6-8,11H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILATNHSTHZMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C=C(CC(C2O1)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920057 | |

| Record name | 7-Hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90927-40-5 | |

| Record name | 1-Cyclohexene-1-carboxylic acid-5-hydroxy-3,4-isopropylidine-dioxy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090927405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What analytical techniques are commonly used to study 3,4-O-Isopropylidene shikimic acid?

A: High-performance liquid chromatography (HPLC) is a key method for analyzing this compound. [] Researchers have developed and validated RP-HPLC methods for determining its concentration in various matrices, including Kangshuansu tablets [] and biological samples. [] These methods offer sensitivity, accuracy, and reproducibility for studying this compound. []

A: Yes, a study using a mouse model investigated the tissue distribution of this compound following intravenous administration. [] The results revealed rapid distribution throughout the body, with the highest concentrations observed in the blood. [] The compound also appeared to accumulate in tissues like the stomach, intestines, muscle, and potentially fat. [] These findings suggest a need to monitor its levels during clinical use. []

A: Yes, this compound has been identified in the whole plant extract of Hypericum wightianum Wall ex Wight et Arn. [] This finding suggests a potential natural source for this compound, though its abundance and extraction methods require further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.